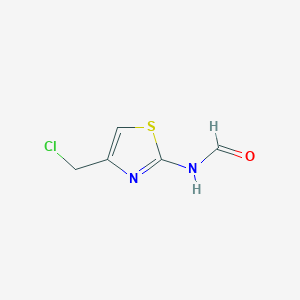

2-Formylamino-4-chloromethylthiazole

描述

Significance of Thiazole-Containing Heterocycles in Chemical Research

The thiazole (B1198619) moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery. dntb.gov.uaresearchgate.net Its prevalence in a wide array of pharmacologically important molecules underscores its significance. bohrium.com The unique electronic properties of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. This ability to act as a pharmacophore has led to the development of numerous thiazole-containing drugs with diverse therapeutic applications.

The structural versatility of the thiazole ring allows for substitution at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This has made thiazole derivatives a fascinating scaffold for generating new molecules with improved potency and lower toxicity to combat challenges like increasing drug resistance. researchgate.netbohrium.com

Table 1: Examples of Pharmacologically Active Thiazole-Containing Compounds

| Compound | Therapeutic Class |

| Sulfathiazole | Antibacterial |

| Ritonavir | Antiretroviral |

| Lurasidone | Antipsychotic |

| Dasatinib | Anticancer |

| Dabrafenib | Anticancer |

The development of novel synthetic methodologies continues to expand the chemical space accessible for thiazole-based compounds, ensuring their continued importance in chemical research. dntb.gov.ua

Strategic Importance of 2-Formylamino-4-chloromethylthiazole as a Molecular Building Block

The strategic importance of this compound lies in the orthogonal reactivity of its two functional groups, which makes it a highly versatile molecular building block for combinatorial chemistry and the synthesis of more complex heterocyclic systems.

The 2-formylamino group serves multiple purposes. It can act as a protected form of the 2-amino group, a common and highly reactive functional handle on the thiazole ring. The formyl group can be readily removed under specific conditions to liberate the free amine, which can then participate in a wide range of chemical transformations, including amide bond formation, sulfonylation, and the construction of fused heterocyclic rings. Furthermore, the formylamino group itself can be a site for further chemical modification.

The 4-chloromethyl group provides a reactive electrophilic site. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. nih.govvaia.com This allows for the facile introduction of a wide variety of substituents at the 4-position of the thiazole ring. Nucleophiles such as amines, thiols, alcohols, and carbanions can displace the chloride, leading to the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This reactivity is crucial for building molecular diversity and exploring structure-activity relationships in drug discovery programs. nih.gov

The combination of these two functional groups on a single thiazole core allows for a stepwise and controlled elaboration of the molecule. One functional group can be reacted selectively while the other remains intact for subsequent transformations, a key strategy in modern organic synthesis.

Overview of Current Research Trajectories Involving Formylamino and Chloromethyl Thiazole Moieties

Current research trajectories leveraging the functionalities present in this compound are primarily focused on the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. acs.orgnih.gov

Research efforts are directed towards utilizing the 2-amino group (accessible from the formylamino precursor) to synthesize libraries of 2-substituted aminothiazoles. These compounds are being investigated as inhibitors of various enzymes and protein-protein interactions. For instance, the 2-aminothiazole (B372263) scaffold is a key component in several kinase inhibitors, and modifications at this position can significantly impact potency and selectivity. nih.gov

The reactivity of the 4-chloromethyl group is being exploited to synthesize novel thiazole derivatives with diverse side chains. By reacting 4-chloromethylthiazole precursors with various nucleophiles, researchers are creating new chemical entities and exploring their biological activities. For example, the introduction of different aryl or heterocyclic moieties via nucleophilic substitution can lead to compounds with potent antimicrobial or anticancer properties. nih.gov

Furthermore, the dual functionality of molecules like this compound makes them ideal starting materials for the synthesis of fused bicyclic and polycyclic heterocyclic systems. Intramolecular cyclization reactions, involving both the 2-amino (or a derivative) and a substituent introduced at the 4-position, can lead to the rapid construction of complex and rigid molecular frameworks. These novel heterocyclic systems are of great interest in medicinal chemistry as they can present unique pharmacophoric features and improved drug-like properties.

Structure

3D Structure

属性

分子式 |

C5H5ClN2OS |

|---|---|

分子量 |

176.62 g/mol |

IUPAC 名称 |

N-[4-(chloromethyl)-1,3-thiazol-2-yl]formamide |

InChI |

InChI=1S/C5H5ClN2OS/c6-1-4-2-10-5(8-4)7-3-9/h2-3H,1H2,(H,7,8,9) |

InChI 键 |

IAWQHJBMHBLBEN-UHFFFAOYSA-N |

规范 SMILES |

C1=C(N=C(S1)NC=O)CCl |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Formylamino 4 Chloromethylthiazole and Its Structural Analogues

Precision Synthesis of the 4-Chloromethylthiazole Core

Strategic Approaches to Introduce the Chloromethyl Moiety at Thiazole (B1198619) Position 4

The most prevalent and direct method for constructing the 2-amino-4-chloromethylthiazole backbone is the Hantzsch thiazole synthesis. This classical one-pot condensation reaction involves the cyclization of an α-haloketone with a thiourea (B124793) derivative.

A key precursor for this synthesis is 1,3-dichloropropanone. The reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon of 1,3-dichloropropanone, followed by intramolecular cyclization and dehydration to form the thiazole ring. This method efficiently installs the amino group at the 2-position and the chloromethyl group at the 4-position simultaneously.

Table 1: Hantzsch Synthesis of 2-Amino-4-chloromethylthiazole

| Reactants | Reagents/Solvents | Key Features |

| 1,3-Dichloropropanone | Thiourea, Absolute Ethanol | Direct one-pot synthesis of the core structure. |

| α-Bromoketones | Thiourea | A general and widely used method for 2-aminothiazole (B372263) synthesis. derpharmachemica.com |

Challenges and Innovations in 4-Chloromethylthiazole Synthesis

While the Hantzsch synthesis is robust, challenges include the handling of lachrymatory and reactive α-haloketones. Innovations in this area focus on improving reaction conditions and exploring alternative starting materials to enhance safety and scalability.

One innovative approach involves the use of 1,3-dichloropropene (B49464) as a starting material. This process involves reaction with sodium thiocyanate (B1210189) to form 3-chloro-2-propenylthiocyanate, which then undergoes thermal rearrangement to the isothiocyanate derivative. Subsequent chlorination yields the desired chloromethylthiazole structure. Another method utilizes 2-chloroallyl isothiocyanate, which reacts with a chlorinating agent like sulfuryl chloride to form the target compound. google.com The use of continuous flow reactors has also been proposed for large-scale industrial synthesis to ensure consistent reaction conditions, improve heat transfer, and maximize yield and purity.

Reactivity Profiling of the Chloromethyl Group as a Synthetic Handle

The chloromethyl group at the C4 position is a highly versatile synthetic handle due to its susceptibility to nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the introduction of a wide array of functional groups. This reactivity is crucial for the synthesis of diverse structural analogues.

The electrophilic nature of the benzylic-like carbon of the chloromethyl group facilitates reactions with various nucleophiles. This allows for the extension of the molecule's structure, which is a key strategy in the development of new chemical entities.

Table 2: Nucleophilic Substitution Reactions at the 4-Chloromethyl Position

| Nucleophile | Reagent Example | Product Type |

| Thiol | Thiophenol | 4-(Arylthiomethyl)thiazole |

| Amine | Primary/Secondary Amines | 4-(Aminomethyl)thiazole |

| Alcohol/Phenol | Sodium Ethoxide | 4-(Alkoxymethyl)thiazole |

| Azide | Sodium Azide | 4-(Azidomethyl)thiazole |

| Thiocyanate | Potassium Thiocyanate | 4-(Thiocyanatomethyl)thiazole |

Introduction and Functionalization of the 2-Formylamino Substituent

With the 2-amino-4-chloromethylthiazole core in hand, the next phase of the synthesis involves the specific and efficient formylation of the 2-amino group.

Methods for Selective Installation of the 2-Amino Functionality

As previously discussed, the Hantzsch synthesis is the most direct method for installing the 2-amino group during the formation of the thiazole ring itself. derpharmachemica.com This reaction between an α-halocarbonyl compound and thiourea or its derivatives remains the most frequently employed strategy. nih.gov The efficiency and simplicity of this one-pot procedure make it highly advantageous for synthesizing a wide range of 2-aminothiazole derivatives. derpharmachemica.com

Alternative, though less direct, methods exist. These could involve building the thiazole ring with a different substituent at the C2 position, which is later converted to an amino group. However, for the synthesis of 2-Formylamino-4-chloromethylthiazole, the Hantzsch approach is overwhelmingly preferred for its atom economy and straightforwardness.

Directed Formylation Reactions of 2-Amino-Thiazole Derivatives

The final step in the synthesis is the N-formylation of the 2-amino-4-chloromethylthiazole intermediate. This transformation requires careful selection of reagents to ensure that formylation occurs selectively on the nitrogen atom without affecting the thiazole ring or the reactive chloromethyl group.

Several methods are available for the N-formylation of amines. nih.gov A practical and widely used method involves heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct. scispace.com This method is advantageous as it uses an inexpensive reagent and does not require strictly anhydrous conditions. scispace.com

Table 3: Common N-Formylation Methods

| Reagent | Conditions | Advantages/Disadvantages |

| Formic Acid | Toluene, reflux with Dean-Stark trap | Inexpensive, practical, tolerates moisture. scispace.com |

| Acetic Formic Anhydride (B1165640) | - | Highly reactive but moisture-sensitive and cannot be stored. scispace.com |

| Chloral | Low temperature | Produces excellent yields with only chloroform (B151607) as a byproduct. nih.gov |

The Vilsmeier-Haack reaction (using POCl₃/DMF) is a well-known formylation method, but its application to 2-aminothiazoles can be complex. wikipedia.orgijpcbs.com Studies have shown that this reaction can lead to formylation on the thiazole ring at the C5 position or the formation of N,N-dimethylformimidamide derivatives, rather than the desired N-formyl product. researchgate.net Therefore, direct formylation with reagents like formic acid is often a more reliable strategy for obtaining this compound.

Orthogonal Protection Strategies for Formylamino-Thiazoles

In the multistep synthesis of complex molecules containing the formylamino-thiazole scaffold, orthogonal protection strategies are essential. bham.ac.uk An orthogonal system allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. bham.ac.ukbiosynth.com This approach is critical when multiple reactive functional groups are present, enabling chemists to unmask and react specific sites in a planned sequence. bham.ac.uk

The formyl group on the 2-amino position of the thiazole ring can itself be considered a protecting group for the amine. Its removal typically requires acidic or basic hydrolysis. An orthogonal strategy would involve the use of other protecting groups for different functionalities within the molecule that are stable to these hydrolytic conditions. For instance, in the synthesis of a complex analogue of this compound, a side-chain alcohol might be protected as a silyl (B83357) ether (e.g., TBDMS), which is cleaved by fluoride (B91410) ions, while a carboxylic acid could be protected as a benzyl (B1604629) ester, removable by hydrogenolysis. These conditions would not affect the N-formyl group.

The principles of orthogonal protection are well-established in fields like solid-phase peptide synthesis (SPPS), where combinations such as Fmoc (base-labile) for α-amino groups and tBu (acid-labile) for side chains are standard. biosynth.comresearchgate.net These concepts have been extended to the synthesis of thiazole-containing peptidomimetics. nih.gov A one-pot synthesis of Fmoc amino acid-derived 4-amino-thiazoles and N-orthogonally protected dipeptidomimetics has been reported, demonstrating the compatibility of these protecting groups with thiazole synthesis protocols. nih.gov

Below is a table illustrating the concept of orthogonality with protecting groups relevant to the synthesis of complex formylamino-thiazole derivatives.

| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal To |

| Formyl (For) | Amine | Acid or Base Hydrolysis | TBDMS, Benzyl (Bn), Cbz |

| tert-Butoxycarbonyl (Boc) | Amine | Strong Acid (e.g., TFA) | Fmoc, TBDMS, Alloc |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | Boc, tBu, TBDMS, Bn |

| tert-Butyldimethylsilyl (TBDMS) | Alcohol | Fluoride source (e.g., TBAF) | Formyl, Boc, Fmoc, Bn |

| Benzyl (Bn) | Alcohol, Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) | Formyl, TBDMS, Fmoc, Boc |

| Carboxybenzyl (Cbz) | Amine | Hydrogenolysis (H₂, Pd/C) | Formyl, TBDMS, Fmoc, Boc |

Convergent and Divergent Synthesis of this compound

The strategic approach to constructing this compound can be classified as either convergent or divergent, each offering distinct advantages.

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. The classic Hantzsch thiazole synthesis is an excellent example of a convergent approach. nih.gov For the target molecule, this would involve the synthesis of an N-acylthiourea precursor (N-formylthiourea) and an α-halocarbonyl compound (1,3-dichloroacetone). These two fragments are then joined in a single cyclocondensation reaction to form the thiazole ring, rapidly assembling the core structure. This strategy is often efficient as it allows for the parallel synthesis of building blocks and maximizes the yield in the final, complexity-building step.

A divergent synthesis , in contrast, begins with a common core intermediate which is then elaborated through various reaction pathways to produce a library of structurally related compounds. For this compound, a suitable starting point for a divergent approach could be 2-amino-4-chloromethylthiazole. This common precursor could be synthesized in bulk and then subjected to different reactions. One portion could be formylated to yield the target compound, while other portions could be acylated, alkylated, or sulfonylated at the 2-amino position to generate a diverse range of structural analogues for further study.

Development of Efficient Multistep Synthetic Routes

An efficient and widely applicable multistep route to this compound is based on the Hantzsch synthesis. nih.gov This method is valued for its reliability and the accessibility of its starting materials.

The route can be dissected into two primary stages:

Preparation of the Thioamide Precursor: The synthesis begins with the preparation of N-formylthiourea. This can be achieved by reacting thiourea with formic acid or a derivative like formic anhydride. This step establishes the formylamino moiety required in the final product.

Hantzsch Cyclocondensation: The N-formylthiourea is then reacted with an appropriate α-haloketone, in this case, 1,3-dichloroacetone. The reaction proceeds via a cyclocondensation mechanism. The sulfur atom of the thiourea acts as a nucleophile, attacking one of the carbonyl-adjacent carbons of the dichloroacetone, displacing a chloride ion. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring, yielding 2-formylamino-4-(chloromethyl)thiazole.

Exploration of Precursor Reactivities

The success of the Hantzsch synthesis hinges on the distinct reactivities of its precursors: the thioamide and the α-halocarbonyl compound.

N-Formylthiourea: This precursor possesses two key nucleophilic centers: the sulfur atom and the two nitrogen atoms. The sulfur atom is generally the more potent nucleophile and initiates the reaction by attacking the α-carbon of the haloketone. The presence of the electron-withdrawing formyl group on one of the nitrogen atoms modulates the nucleophilicity of the thioamide, influencing the rate and outcome of the cyclization.

1,3-Dichloroacetone: This molecule is a bifunctional electrophile. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The two carbons flanking the carbonyl group (α-carbons) are activated towards nucleophilic substitution by both the adjacent carbonyl group and the attached chlorine atoms, which are good leaving groups. The initial reaction typically occurs at one of these α-carbons.

The mechanism involves the initial S-alkylation of N-formylthiourea by 1,3-dichloroacetone. This is followed by a nucleophilic attack of the thioamide nitrogen onto the electrophilic carbonyl carbon, leading to a cyclized intermediate. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring. Understanding these reactivities allows for the rational selection of reaction conditions to favor the desired cyclization pathway and minimize side reactions.

Sustainable and Green Chemistry Principles in Thiazole Synthesis

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies for heterocyclic compounds like thiazoles. researchgate.netresearchgate.netbohrium.com The focus is on minimizing environmental impact by using renewable starting materials, non-toxic catalysts, and environmentally benign solvents, while improving energy efficiency. researchgate.netnih.gov

Application of Deep Eutectic Solvents (DES) and Ionic Liquids

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents (VOCs). mdpi.com DESs are mixtures of two or more components that, when combined, have a significantly lower melting point than any of the individual components. mdpi.com They offer advantages such as low volatility, non-flammability, high thermal stability, biodegradability, and low cost. rsc.org

The Hantzsch synthesis of thiazole derivatives has been successfully performed in DESs. rsc.org For example, a mixture of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly) has been used as both the solvent and catalyst for the reaction between bromoacetylferrocene and various thioureas, proceeding efficiently at 80 °C. rsc.org The DES medium can often be reused multiple times without a significant drop in product yield. mdpi.comrsc.org Similarly, thiazolium-based ionic liquids have been synthesized and utilized in various chemical transformations. researchgate.netbenthamdirect.comrsc.orgresearchgate.net The use of these green solvents avoids the hazards associated with traditional solvents like DMF or pyridine (B92270), which are often used in classical thiazole syntheses. nih.gov

| Solvent System | Reactants | Temperature (°C) | Time | Yield (%) | Source |

| Choline Chloride/Glycerol (1:2) | Bromoacetylferrocene, Aryl Thioureas | 80 | 2-4 h | 65-91 | rsc.org |

| Ethanol | α-Haloketones, Thioureas | Reflux | Variable | Variable | nih.gov |

| PEG-600 | Ethyl 4-chloroacetoacetate, Phenylthiourea | Room Temp | - | 87-96 | bepls.com |

| Water | Dithiocarbamates, α-Halocarbonyls | Reflux | 20 h | 75-90 | bepls.com |

Enzyme-Catalyzed (Biocatalytic) Transformations for Thiazole Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and sustainable approach to organic synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable. mdpi.com

Several chemoenzymatic methods for the synthesis of thiazole derivatives have been developed. A novel one-pot, multicomponent synthesis of thiazoles has been reported using trypsin from porcine pancreas (PPT) as the catalyst. nih.govresearchgate.net This reaction proceeds with high yields (up to 94%) under mild conditions (45 °C in ethanol) and demonstrates that the enzyme plays a key catalytic role in the transformation. nih.govresearchgate.net Other research has focused on using eco-friendly biocatalysts, such as those derived from chitosan (B1678972), for the synthesis of thiazoles under ultrasonic irradiation. nih.govmdpi.comacs.org These chitosan-based catalysts offer high yields, mild reaction conditions, and the ability to be recovered and reused. nih.govmdpi.com The biosynthesis of the thiazole moiety of thiamin (Vitamin B1) in eukaryotes, which uses NAD as a precursor, provides a natural blueprint for complex thiazole formation, inspiring further research into biocatalytic routes. nih.gov

| Biocatalyst System | Thiazole Type Synthesized | Key Advantages | Yield | Source |

| Trypsin from Porcine Pancreas (PPT) | Trisubstituted Thiazoles | Mild conditions, one-pot, high yield | Up to 94% | nih.govresearchgate.net |

| Thiourea-Chitosan-glutaraldehyde (TCsSB) | Substituted Hydrazinyl-thiazoles | Eco-friendly, reusable, ultrasound-assisted | High | nih.govacs.org |

| PIBTU-CS Hydrogel | Substituted Thiazoles | Reusable, mild conditions, high yield | High | mdpi.com |

Atom Economy and Waste Reduction in Thiazole Chemistry

The principles of green chemistry are increasingly pivotal in modern organic synthesis, with a strong emphasis on maximizing efficiency and minimizing environmental impact. nih.govbohrium.com Atom economy, a concept developed by Barry Trost, is a key metric that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govprimescholars.com An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com This is distinct from reaction yield, as a reaction can have a high yield but a low atom economy if it generates a significant amount of stoichiometric byproducts. primescholars.com

In traditional thiazole syntheses, such as the widely used Hantzsch reaction, atom economy can be suboptimal due to the formation of inorganic salts and water as byproducts. derpharmachemica.com The goal of waste reduction is addressed by another metric, the Environmental Factor (E-factor), which quantifies the amount of waste generated per unit of product. researchgate.net Strategies to improve these green metrics in thiazole chemistry focus on several key areas:

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which inherently improves atom economy by incorporating most or all of the reactant atoms into the final structure. bepls.com

Catalytic Processes: The use of catalysts, especially recyclable ones, is preferable to stoichiometric reagents which are consumed in the reaction and contribute to waste. researchgate.net For instance, recyclable biocatalysts like chitosan hydrogels and magnetic nanocatalysts have been employed for eco-friendly thiazole synthesis. researchgate.netmdpi.com

Green Solvents and Conditions: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) significantly reduces environmental harm. bepls.com Furthermore, innovative energy sources such as microwave irradiation and ultrasonication can accelerate reactions, reduce reaction times, and often lead to higher yields with less waste compared to conventional heating. nih.govbepls.commdpi.com

By embracing these methodologies, chemists can design synthetic routes to thiazoles and their derivatives, including this compound, that are not only efficient but also environmentally benign. researchgate.net

| Green Chemistry Strategy | Description | Application in Thiazole Synthesis |

| High Atom Economy | Maximizes the incorporation of reactant atoms into the final product. | Designing addition and cycloaddition reactions that minimize byproduct formation. nih.gov |

| Waste Reduction (Low E-Factor) | Minimizes the generation of waste products relative to the desired product. | Employing catalytic methods over stoichiometric reagents to reduce inorganic salt waste. researchgate.net |

| Multi-component Reactions | Combines three or more reactants in a single synthetic operation. | One-pot synthesis of complex thiazole derivatives, improving step and atom economy. bepls.com |

| Green Catalysts | Use of recyclable, non-toxic, and highly efficient catalysts. | Utilizing biocatalysts or magnetic nanocatalysts that can be easily recovered and reused. researchgate.netmdpi.com |

| Alternative Energy Sources | Employing microwave or ultrasonic irradiation to drive reactions. | Reduces reaction times from hours to minutes and often increases product yields. nih.govbepls.com |

| Benign Solvents | Using environmentally friendly solvents like water, ethanol, or PEG. | Reduces pollution and hazards associated with volatile organic compounds (VOCs). bepls.com |

Strategic Derivatization of this compound for Research Applications

This compound is a versatile scaffold for chemical synthesis, offering multiple reactive sites that can be strategically modified to generate libraries of novel compounds for research, particularly in drug discovery. The primary sites for derivatization are the 4-chloromethyl group, the 2-formylamino moiety, and the C5 position of the thiazole ring.

The 4-chloromethyl group is a potent electrophilic site, making it highly susceptible to nucleophilic substitution (SN) reactions. The chlorine atom is a good leaving group, facilitating the introduction of a wide array of functional groups by reaction with various nucleophiles. This allows for the systematic modification of the molecule's steric and electronic properties.

Common nucleophiles used for this purpose include:

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) react to form the corresponding aminomethyl derivatives.

O-Nucleophiles: Alcohols and phenols react, typically under basic conditions, to yield ether linkages.

S-Nucleophiles: Thiols and thiophenols readily displace the chloride to form thioethers.

Other Nucleophiles: Anions such as cyanide, azide, and carboxylates can also be employed to introduce further chemical diversity.

These reactions provide a straightforward and efficient method for building a diverse library of compounds from a common precursor.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

| Nitrogen | Secondary Amine (e.g., Piperidine) | 4-(Piperidin-1-ylmethyl)thiazole |

| Oxygen | Phenoxide (e.g., Sodium Phenoxide) | 4-(Phenoxymethyl)thiazole |

| Sulfur | Thiolate (e.g., Sodium Ethanethiolate) | 4-(Ethylthiomethyl)thiazole |

| Carbon | Cyanide (e.g., Sodium Cyanide) | 4-(Cyanomethyl)thiazole |

The 2-formylamino group (-NHCHO) serves as a key functional handle that can be retained, modified, or transformed. Its primary transformation is hydrolysis under acidic or basic conditions to unveil the corresponding 2-aminothiazole. researchgate.net This 2-amino group is a crucial building block in medicinal chemistry and can undergo a vast range of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce various substituents.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

The formyl group, therefore, acts as a protecting group for the amine, allowing for selective reactions at other parts of the molecule before its removal or transformation.

| Transformation | Reagents | Product |

| De-formylation (Hydrolysis) | Aqueous HCl or NaOH | 2-Amino-4-chloromethylthiazole |

| Acylation (Post-hydrolysis) | Acetyl Chloride, Pyridine | 2-Acetamido-4-chloromethylthiazole |

| Schiff Base Formation (Post-hydrolysis) | Benzaldehyde, acid catalyst | 2-(Benzylideneamino)-4-chloromethylthiazole |

While the substituents at positions 2 and 4 are pre-defined in the starting material, the C5 position of the thiazole ring is available for further functionalization, typically through electrophilic substitution reactions. The thiazole ring is an electron-rich heterocycle, which facilitates reactions with electrophiles at this position. Although the existing electron-withdrawing groups can influence reactivity, various substitutions can still be achieved under appropriate conditions.

Potential reactions for diversifying the thiazole core include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using nitrating agents, which can subsequently be reduced to an amino group.

Formylation: Introduction of a formyl group via the Vilsmeier-Haack reaction.

These modifications add another layer of complexity and diversity to the molecular scaffold, enabling a thorough exploration of the structure-activity relationship in research applications. researchgate.net

| Reaction Type | Example Reagent | Resulting Structure |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-formylamino-4-chloromethylthiazole |

| Nitration | Nitric Acid / Sulfuric Acid | 2-Formylamino-4-chloromethyl-5-nitrothiazole |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | 5-Formyl-2-formylamino-4-chloromethylthiazole |

Elucidation of Structure Activity Relationships Sar in 2 Formylamino 4 Chloromethylthiazole Derivatives

General Principles Guiding SAR Investigations in Thiazole (B1198619) Chemotypes

Key principles in SAR studies of thiazole chemotypes include:

Electronic Effects : The electron-withdrawing or electron-donating nature of substituents on the thiazole ring can significantly alter its reactivity and interaction with biological targets. nih.gov For instance, electron-withdrawing groups can enhance the acidity of adjacent protons, potentially influencing hydrogen bonding capabilities.

Steric Factors : The size and shape of substituents can dictate the molecule's ability to fit into the binding pocket of a target protein. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric hindrance, preventing optimal binding.

Bioisosteric Replacement : This involves substituting one functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.netmdpi.com For example, a phenyl ring might be replaced with a five-membered heteroaromatic ring like thiophene (B33073) or pyridine (B92270) to modulate metabolic stability. cambridgemedchemconsulting.com

Systematic Analysis of the 2-Formylamino Group's Contribution to Biological Activity

The 2-amino group on the thiazole ring is a common feature in many biologically active compounds and serves as a key point for derivatization. mdpi.comresearchgate.netwjrr.org The conversion of the 2-amino group to a 2-formylamino group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor. This modification can significantly impact the molecule's interaction with its biological target.

Systematic SAR studies on the 2-formylamino group would involve:

Acyl Group Variation : Replacing the formyl group with other acyl groups (e.g., acetyl, benzoyl) can probe the steric and electronic requirements of the binding pocket. researchgate.net For example, larger acyl groups might provide additional hydrophobic interactions, but could also introduce steric clashes.

Amine Substitution : Replacing the hydrogen on the amino group with alkyl or aryl substituents can explore the impact on hydrogen bonding capacity and lipophilicity.

Bioisosteric Replacement of the Amide Bond : The amide bond itself can be replaced with bioisosteres like a 1,2,3-triazole to alter the molecule's metabolic stability and conformational preferences. unimore.it

The table below illustrates potential modifications to the 2-formylamino group and their expected impact on biological activity based on general SAR principles.

| Modification | Rationale | Expected Impact on Activity |

| Formyl to Acetyl | Increase steric bulk and lipophilicity. | May increase or decrease activity depending on the size of the binding pocket. |

| Formyl to Benzoyl | Significantly increase steric bulk and introduce potential for π-π stacking. | Activity change will be highly dependent on the target's topology. |

| N-H to N-CH3 | Remove hydrogen bond donor capability, increase lipophilicity. | Likely to decrease activity if the N-H hydrogen bond is crucial for binding. |

| Amide to Triazole | Introduce a more stable, rigid linker with different hydrogen bonding potential. | Could enhance metabolic stability and alter binding mode. |

Investigating the Impact of the 4-Chloromethyl Moiety on Ligand-Target Interactions

The 4-chloromethyl group is a reactive moiety that can act as an electrophile, potentially forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in a biological target. nih.gov This ability to act as a "warhead" can lead to irreversible inhibition, which can be advantageous in certain therapeutic contexts.

Investigations into the role of the 4-chloromethyl group would include:

Varying the Halogen : Replacing chlorine with other halogens (fluorine, bromine, iodine) would alter the reactivity of the carbon-halogen bond, with the C-I bond being the most labile and the C-F bond being the most stable. This can fine-tune the covalent binding potential.

Alkyl Chain Length : Modifying the length of the alkyl chain (e.g., chloroethyl, chloropropyl) would change the distance between the thiazole core and the reactive halogen, potentially allowing for interaction with different residues in the binding site.

Bioisosteric Replacements : Replacing the chloromethyl group with other electrophilic groups, such as an epoxide or a Michael acceptor, could alter the mechanism and selectivity of covalent modification. Conversely, replacing it with a non-reactive group, like a methyl or ethyl group, would determine if the electrophilicity is essential for activity. researchgate.net

The following table summarizes the potential effects of modifying the 4-chloromethyl group.

| Modification | Rationale | Expected Impact on Ligand-Target Interaction |

| -CH2Cl to -CH2F | Decrease electrophilicity. | Reduce or eliminate covalent bond formation. |

| -CH2Cl to -CH2Br | Increase electrophilicity. | Enhance the rate of covalent bond formation. |

| -CH2Cl to -CH3 | Remove electrophilicity. | Determine the necessity of the chloro group for activity. |

| -CH2Cl to -CH2OH | Introduce a hydrogen bonding group. | Change the interaction from covalent to non-covalent. |

SAR Studies of Thiazole Ring Substitutions Beyond the 2- and 4-Positions

While the 2- and 4-positions are critical, substitutions at the 5-position of the thiazole ring can also significantly modulate biological activity. researchgate.net The 5-position is adjacent to the sulfur atom and can influence the electronic properties of the ring.

SAR studies at the 5-position could involve:

Introduction of Small Alkyl Groups : Adding methyl or ethyl groups can probe for steric tolerance and hydrophobic interactions in that region of the binding pocket.

Introduction of Electron-Withdrawing Groups : Groups like nitro or cyano can alter the electron density of the thiazole ring, potentially affecting its pKa and interactions with the target.

Introduction of Electron-Donating Groups : Groups like methoxy (B1213986) or amino can increase the electron density of the ring.

Research has shown that increasing the size of the substituent at the 5-position can, in some cases, improve potency. researchgate.net

Comparative SAR Analyses with Related Thiazole-Based Bioactive Scaffolds

To gain a broader understanding of the SAR of 2-formylamino-4-chloromethylthiazole, it is insightful to compare its structural features and activity profiles with other well-characterized thiazole-containing bioactive molecules.

A series of potent and selective renin inhibitors feature a 2-amino-4-thiazolyl moiety at the P2 position of the inhibitor. nih.govacs.org In these compounds, the 2-amino group is crucial for activity, often forming key hydrogen bonds within the enzyme's active site. The 4-position of the thiazole is typically substituted with a larger group that occupies a hydrophobic pocket.

Comparative Analysis:

| Feature | This compound | 2-Amino-4-thiazole Renin Inhibitors |

| 2-Position | Formylamino group (H-bond acceptor) | Amino group (H-bond donor/acceptor) |

| 4-Position | Chloromethyl group (reactive electrophile) | Large hydrophobic groups for pocket binding |

| Likely Interaction | Potential for covalent and non-covalent interactions | Primarily non-covalent, hydrogen bonding, and hydrophobic interactions |

This comparison suggests that while the 2-amino (or modified amino) group is a common feature for target interaction, the nature of the substituent at the 4-position can drastically alter the mechanism of action, from reversible inhibition to potentially irreversible covalent modification.

Thiazole derivatives have been investigated as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis. nih.govresearchgate.netorientjchem.org In many of these inhibitors, the thiazole core acts as a scaffold to position various substituents that interact with the InhA active site.

SAR studies on these compounds have revealed that:

Lipophilic side chains attached to the thiazole ring are often necessary to interact with the hydrophobic substrate-binding pocket of InhA. orientjchem.org

The presence of hydrogen bond donors and acceptors on the thiazole scaffold is important for anchoring the inhibitor to key amino acid residues in the active site. nih.gov

By comparing the SAR of this compound with that of thiazole-based InhA inhibitors, it's possible to hypothesize that the formylamino group could engage in similar hydrogen bonding interactions, while the chloromethyl group might offer a unique mechanism of inhibition through covalent modification of the enzyme.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activities by Thiazole Analogues

Inflammation is a complex biological response mediated by enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in the arachidonic acid cascade. nih.gov Thiazole and its derivatives have been extensively investigated as inhibitors of these enzymes, aiming to develop anti-inflammatory agents with improved efficacy and safety profiles. nih.govnih.gov

Structure-activity relationship studies reveal that the substitution pattern on the thiazole ring and its associated moieties critically influences inhibitory potency and selectivity. For instance, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as direct 5-LOX inhibitors. nih.gov Among these, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated potent activity with a 98% inhibition of 5-LOX at a concentration of 10 µM and an IC50 value of 127 nM. nih.gov

In the context of COX inhibition, 4-substituted thiazole analogues of indomethacin (B1671933) have been shown to be selective inhibitors of COX-2. nih.gov Similarly, certain thiazole carboxamide derivatives have demonstrated potent activity against both COX-1 and COX-2 enzymes. acs.org For example, one such derivative exhibited an IC50 of 0.239 μM against COX-1 and 0.191 μM against COX-2. acs.org

The development of dual COX/LOX inhibitors is a significant therapeutic strategy, as it may offer a broader anti-inflammatory effect with a potentially better safety profile compared to selective COX inhibitors. nih.govresearchgate.net Research into thiazole-based compounds has identified promising candidates. The SAR analysis of various thiazole derivatives indicates that bulky and lipophilic substituents often lead to good COX-2 inhibitory potency. nih.gov Furthermore, the presence of specific substituents on associated benzene (B151609) rings, such as nitro (NO2) and chloro (Cl) groups, can enhance LOX inhibition. nih.gov

| Compound Class | Target(s) | Key SAR Findings | IC₅₀ Values / % Inhibition |

| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-LOX | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl) substitution was most potent. nih.gov | IC₅₀ = 127 nM; 98% inhibition at 10 µM nih.gov |

| 4-Substituted thiazole analogues of indomethacin | COX-2 | Showed selective inhibition of COX-2 over COX-1. nih.gov | IC₅₀ values of 0.3, 1, and 7 nM for the most active compounds. nih.gov |

| Thiazole carboxamide derivatives | COX-1/2 | Compound 2b was most effective against COX-1, also potent against COX-2. acs.org | 2b : IC₅₀ = 0.239 μM (COX-1), 0.191 μM (COX-2) acs.org |

| Thiazole-based thiazolidinones | COX-1/LOX | 4-NO₂, 3-NO₂, and 3-Cl substituents on the benzene ring were favorable for activity. nih.gov | Data varies by specific compound. |

Thiazole-Mediated Antimitotic and Antitumor Properties (e.g., Epothilone and Maytansinoid Precursors)

The thiazole scaffold is a key structural feature in several potent anticancer agents that function by disrupting microtubule dynamics, a critical process for cell division. nih.govnih.govsemanticscholar.org This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). nih.gov

Epothilones , a class of natural products, are prominent examples of thiazole-containing antimitotic agents. nih.govresearchgate.net The structure of epothilones consists of a 16-membered macrocycle with a thiazole-containing side chain. nih.gov This class of compounds stabilizes microtubules, similar to the mechanism of taxanes, but they have shown efficacy in taxane-resistant cancer cell lines. nih.govnih.gov The thiazole moiety is crucial for binding to β-tubulin, a subunit of microtubules. Epothilone B (patupilone), which differs from Epothilone A by a single methyl group on the macrocycle, is twice as potent, highlighting the sensitivity of the structure-activity relationship. nih.gov

Numerous synthetic thiazole derivatives have also been developed and evaluated for their antitumor activities against a range of cancer cell lines. nih.govresearchgate.net For instance, certain 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues have demonstrated significant growth inhibition against colon cancer (HCT-116, HT-29) and hepatocellular carcinoma (HepG2) cell lines, with some compounds showing greater potency than the reference drug cisplatin. researchgate.net The mechanism for these compounds was suggested to be the induction of apoptosis. researchgate.net The SAR for many synthetic derivatives indicates that the nature and position of substituents on associated aryl rings are critical for cytotoxic activity. nih.gov For example, the presence of an electronegative chlorine atom was found to be an essential requirement for the antiproliferative activity of certain novel thiazole pyrimidine (B1678525) derivatives. nih.gov

While the search results confirm the role of thiazoles in epothilones and other synthetic antimitotic agents, specific information linking this compound derivatives as direct precursors to maytansinoids was not prominently available. However, the thiazole ring itself is a known component in the synthesis of complex natural product analogues, valued for its chemical stability and role as a pharmacophore.

| Compound/Class | Mechanism of Action | Cancer Cell Line(s) | IC₅₀ Values |

| Epothilone A | Microtubule stabilization, cell cycle arrest nih.govnih.gov | T-24 (Bladder) | 0.05 µM nih.gov |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole 4c | Apoptosis induction researchgate.net | HCT-116, HepG2 | 3.80 ± 0.80 µM (HCT-116), 2.94 ± 0.62 µM (HepG2) researchgate.net |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole 4d | Apoptosis induction researchgate.net | HCT-116, HepG2 | 3.65 ± 0.90 µM (HCT-116), 2.31± 0.43 µM (HepG2) researchgate.net |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole 8c | Apoptosis induction researchgate.net | HCT-116, HT-29 | 3.16 ± 0.90 µM (HCT-116), 3.47 ± 0.79 µM (HT-29) researchgate.net |

Role of Thiazoles in HIV Protease Inhibition Research

The human immunodeficiency virus (HIV) protease is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.gov The development of HIV protease inhibitors (PIs) has been a major focus of drug discovery, and heterocyclic scaffolds, including thiazole, have been incorporated into inhibitor designs to optimize binding and pharmacological properties.

The structure-activity relationships of PIs are finely tuned, with small structural modifications often leading to significant changes in potency. nih.gov Research has shown that the thiazole moiety can be a critical element for high anti-HIV activity in certain hybrid molecules. For example, in a series of thiazole-furan hybrids, the thiazole ring was deemed essential for activity against wild-type HIV-1, while replacing the furan (B31954) with a phenyl or dihydrobenzofuran ring could significantly improve potency.

The choice of substituents on moieties attached to the thiazole ring is also vital. In one series of hybrids, electron-withdrawing groups on an associated phenyl ring were found to be beneficial for anti-HIV activity. The versatility of the thiazole scaffold is further demonstrated by its incorporation into molecules with broad-spectrum antiviral activity. A thiazole-benzimidazole hybrid exhibited potent activity not only against HIV-1 but also against Hepatitis C virus (HCV) and Influenza A (H1N1).

| Compound Class/Hybrid | Target Strain(s) | Key SAR Findings | Potency (IC₅₀ / EC₅₀) |

| Thiazole-furan hybrid 7a | Wild-type HIV-1 | Thiazole moiety was critical; furan was not. nih.gov | IC₅₀: 1.0 μM nih.gov |

| Thiazole-furan hybrid 7b (regio-isomer) | Wild-type HIV-1 | Thiazole moiety was critical; furan was not. nih.gov | IC₅₀: 0.7 μM nih.gov |

| Thiazole-dihydrobenzofuran hybrids 8 | Wild-type & NNRTI-resistant HIV-1 | Halogen atoms on the phenyl ring were beneficial for activity. nih.gov | IC₅₀: 10–239 nM nih.gov |

| Thiazole-benzimidazole hybrid 30 | HIV-1, HCV, H1N1 | Exhibited broad-spectrum antiviral activity. nih.gov | EC₅₀: 1.3 nM (HIV-1), 0.12 nM (HCV), 2.2 nM (H1N1) nih.gov |

Computational Chemistry and Cheminformatics for 2 Formylamino 4 Chloromethylthiazole Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Frontier Molecular Orbitals, MEP)

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of 2-Formylamino-4-chloromethylthiazole, which in turn dictate its chemical reactivity and potential for intermolecular interactions.

Density Functional Theory (DFT) is a widely used QM method to investigate molecular and electronic properties. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecule's geometry and compute its electronic structure. researchgate.netmalayajournal.org

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. numberanalytics.com The HOMO represents the ability to donate an electron, indicating regions of nucleophilicity, while the LUMO represents the ability to accept an electron, indicating regions of electrophilicity. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.orgnumberanalytics.com For this compound, the HOMO is expected to be localized over the electron-rich thiazole (B1198619) ring and the formylamino group, while the LUMO may be distributed around the electron-withdrawing chloromethyl group, highlighting potential sites for chemical reactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. d-nb.infonih.gov These maps are invaluable for predicting how the molecule will interact with other species, particularly in biological systems. nih.govrsc.org In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as the oxygen and nitrogen atoms, which are prone to electrophilic attack. nih.gov Conversely, regions of positive potential (blue) highlight electron-deficient areas, like the hydrogen atoms of the formyl and amino groups, which are susceptible to nucleophilic attack. d-nb.infonih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). youtube.com |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity). youtube.com |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. malayajournal.org |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

| MEP Minimum (Vmin) | -0.045 a.u. | Located near the formyl oxygen, indicating a primary site for electrophilic attack. d-nb.info |

| MEP Maximum (Vmax) | +0.052 a.u. | Located near the amino hydrogen, indicating a site for nucleophilic interaction. d-nb.info |

Molecular Docking Simulations to Predict Ligand-Protein Binding Poses and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com This method is crucial for understanding the potential biological activity of this compound by simulating its interaction with a specific protein's active site. researchgate.netnih.gov The process involves sampling numerous possible conformations of the ligand within the binding pocket and scoring them based on a function that estimates the binding affinity. mdpi.com

For this compound, docking studies could be performed against various therapeutic targets, such as kinases or proteases, where thiazole derivatives have shown activity. biointerfaceresearch.commdpi.com The simulation would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. nih.gov For instance, the formylamino group could act as a hydrogen bond donor and acceptor, while the thiazole ring could engage in π-π stacking or hydrophobic interactions. The chlorine atom of the chloromethyl group might form halogen bonds or other specific interactions within the binding site. The results, typically expressed as a binding energy or score, help prioritize compounds for further experimental testing. mdpi.com

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy | -7.8 kcal/mol | Predicts a favorable binding affinity to the target protein. mdpi.com |

| Key Interacting Residues | Hydrogen bond with GLU-101 (backbone) | The N-H of the formylamino group acts as a hydrogen bond donor. |

| Hydrogen bond with LYS-55 (side chain) | The C=O of the formylamino group acts as a hydrogen bond acceptor. | |

| Hydrophobic interaction with LEU-150 | The thiazole ring fits into a hydrophobic pocket. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of this compound and the stability of its complex with a protein target. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are built using a dataset of molecules with known activities or properties, for which various molecular descriptors (numerical representations of chemical information) are calculated. nih.govmdpi.com

To develop a QSAR model for analogues of this compound, a series of related compounds would be synthesized and tested for a specific biological activity. nih.gov Molecular descriptors for each analogue—categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., surface area)—would be calculated. nih.gov Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed activity. mdpi.comresearchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent or desirable compounds. nih.gov

| Model Equation | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| pIC50 = 0.5 * LogP - 1.2 * TPSA + 0.8 * NHDonors + 2.5 | R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in activity is explained by the model. |

| Q² (Cross-validated R²) | 0.72 | Measures the predictive power of the model; a value > 0.5 is generally considered good. | |

| F-statistic | 45.3 | Indicates the statistical significance of the regression model. | |

| p-value | < 0.001 | Confirms the high statistical significance of the model. |

Energy Frameworks Analysis and Hirshfeld Surface Studies for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov By partitioning the crystal electron density, it generates a unique surface for a molecule within its crystalline environment. This surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, revealing key interactions like hydrogen bonds. mdpi.comresearchgate.net

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45.2% | Represents van der Waals forces and non-specific contacts. |

| O···H / H···O | 20.5% | Indicates the presence of hydrogen bonds involving oxygen. |

| N···H / H···N | 15.8% | Corresponds to hydrogen bonds involving nitrogen. |

| S···H / H···S | 8.1% | Highlights interactions with the sulfur atom of the thiazole ring. |

| C···H / H···C | 6.3% | Represents weaker C-H···π or other weak interactions. |

| Other | 4.1% | Includes contacts like Cl···H, C···C, etc. |

Virtual Screening Approaches for Identification of Novel this compound Analogues

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov If this compound is identified as a hit compound, virtual screening can be employed to find novel analogues with potentially improved properties.

There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the protein target. Large compound databases are docked into the active site, and compounds are ranked based on their predicted binding scores. doi.orgresearchgate.net This approach is effective for discovering structurally diverse compounds that fit the target's binding pocket.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand, like this compound, as a template. nih.gov The database is searched for molecules with similar 2D or 3D features (e.g., shape, pharmacophores). This approach tends to find analogues that are structurally similar to the initial hit compound.

Both methods can efficiently filter millions of compounds down to a manageable number for experimental validation, significantly accelerating the process of lead discovery. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Quantification of 2 Formylamino 4 Chloromethylthiazole

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide fundamental information about the molecular structure, functional groups, and electronic properties of 2-Formylamino-4-chloromethylthiazole.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The expected signals for this compound in a solvent like DMSO-d₆ would include:

A singlet for the thiazole (B1198619) ring proton (H-5) typically appearing in the aromatic region.

A singlet for the chloromethyl (-CH₂Cl) protons.

A singlet for the formyl (CHO) proton, often observed at higher chemical shifts.

A broad singlet for the amide (NH) proton, which may exchange with D₂O. The presence of rotational isomers (rotamers) around the amide C-N bond can sometimes lead to the appearance of two distinct sets of signals for the formyl and NH protons. znaturforsch.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The predicted signals include:

Three distinct signals for the thiazole ring carbons (C-2, C-4, and C-5).

A signal for the chloromethyl (-CH₂Cl) carbon.

A signal for the formyl carbonyl (C=O) carbon, typically found in the downfield region of the spectrum.

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the assignments made from 1D spectra.

COSY would confirm the coupling (or lack thereof) between different protons.

HSQC would establish direct one-bond correlations between protons and the carbon atoms they are attached to, for instance, linking the H-5 signal to the C-5 signal and the -CH₂Cl proton signal to its corresponding carbon signal.

Table 1: Predicted NMR Data for this compound

| Technique | Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -NH | ~11.0 - 12.0 | Broad Singlet |

| -CHO | ~8.5 - 9.5 | Singlet | |

| Thiazole H-5 | ~7.5 - 8.0 | Singlet | |

| -CH₂Cl | ~4.8 - 5.2 | Singlet | |

| ¹³C NMR | C=O (Formyl) | ~160 - 165 | - |

| Thiazole C-2 | ~158 - 162 | - | |

| Thiazole C-4 | ~150 - 155 | - | |

| Thiazole C-5 | ~115 - 125 | - | |

| -CH₂Cl | ~40 - 45 | - |

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₅H₅ClN₂OS, with a calculated monoisotopic mass of approximately 175.98 Da.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for analyzing this compound. oaji.net LC-MS is particularly suitable as it can analyze the compound directly in solution without requiring high volatility.

In a typical mass spectrum, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one sulfur atom.

Fragmentation Analysis: Under ionization, the molecule fragments in a predictable manner, providing clues to its structure. Key fragmentation pathways would include:

Loss of a chlorine radical (Cl•), resulting in a fragment at [M-35]⁺.

Loss of the formyl group (•CHO), resulting in a fragment at [M-29]⁺.

Cleavage of the chloromethyl group (•CH₂Cl), resulting in a fragment at [M-49]⁺.

Cleavage of the C-S bonds in the thiazole ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and thiazole functionalities:

N-H Stretching: A peak in the range of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretching: Aromatic C-H stretching from the thiazole ring may appear just above 3000 cm⁻¹, while the C-H stretch from the chloromethyl group would be just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band between 1670-1720 cm⁻¹ is characteristic of the formyl carbonyl group.

N-H Bending (Amide II): A band in the region of 1510-1570 cm⁻¹ is typical for the N-H bending vibration coupled with C-N stretching.

C=N and C=C Stretching: Vibrations from the thiazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com

C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, corresponding to the chloromethyl group.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 | Medium |

| C-H Stretch | Thiazole Ring | 3050 - 3150 | Weak |

| C=O Stretch (Amide I) | Formyl Amide | 1670 - 1720 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium |

| C=N / C=C Stretch | Thiazole Ring | 1400 - 1600 | Medium-Strong |

| C-Cl Stretch | Chloromethyl | 600 - 800 | Medium |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring acts as the primary chromophore in this compound. The unsubstituted thiazole ring shows an absorption maximum (λmax) around 230-235 nm. nist.gov

The presence of the formylamino group at the 2-position and the chloromethyl group at the 4-position will influence the electronic structure and thus the absorption spectrum. The formylamino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the λmax to a longer wavelength, likely in the 260-280 nm range. This absorption data is critical for selecting an appropriate detection wavelength for chromatographic analysis. d-nb.info

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and performing quantitative analysis of pharmaceutical intermediates. d-nb.infonih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for a molecule with the polarity of this compound.

A standard HPLC method would involve:

Column: A C18 (octadecylsilyl) stationary phase is commonly used, providing good retention for moderately polar compounds.

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (like water with a modifier such as 0.1% formic acid or phosphoric acid to ensure sharp peak shapes) and an organic solvent (typically acetonitrile (B52724) or methanol). d-nb.info

Detection: A UV detector set at the compound's λmax (predicted to be ~270 nm) is used to monitor the eluent.

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is generated using certified reference standards.

This method allows for the separation of the target compound from closely related impurities, providing a reliable assessment of its purity level (e.g., ≥98.0%). sigmaaldrich.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a cornerstone analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, with its polar formylamino group, possesses low volatility, making its direct analysis by GC challenging. To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form. This process involves a chemical reaction to replace the active hydrogen on the formylamino group with a non-polar functional group.

Common derivatization strategies that could be applied to this compound include silylation and acylation. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the N-H group to form a trimethylsilyl (B98337) (TMS) derivative. Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), would yield a trifluoroacetyl derivative. These derivatives are significantly more volatile and exhibit improved chromatographic behavior, allowing for their successful separation and detection by GC.

The derivatized sample is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A mass spectrometer (MS) is often used as a detector, providing both quantitative data and mass spectra that aid in the structural confirmation of the derivatives.

Table 1: Hypothetical GC-MS Data for a Derivatized this compound Sample

| Derivative | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Trimethylsilyl (TMS) Derivative | 12.5 | 248 (M+), 233, 147, 73 |

This table is illustrative and represents the type of data that would be obtained from a GC-MS analysis of derivatized this compound. Actual values would be determined experimentally.

The research findings would typically involve the optimization of the derivatization reaction (reagent, temperature, and time) and the GC-MS conditions (column type, temperature program, and mass spectrometer settings) to achieve optimal separation and sensitivity for the quantification of this compound in various samples.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, which are crucial for confirming the molecular structure of this compound. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry, which is a critical aspect of pharmaceutical development.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, and the complete molecular structure is elucidated.

The resulting crystallographic data provides a wealth of information about the solid-state properties of this compound, including its crystal packing, intermolecular interactions (such as hydrogen bonding), and polymorphism. This information is invaluable for understanding the physical and chemical properties of the compound, which can influence its stability, solubility, and bioavailability.

As of the latest available information, the specific crystal structure of this compound has not been publicly reported. However, a hypothetical set of crystallographic data is presented below to illustrate the parameters that would be determined from such an analysis.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.123 |

| c (Å) | 7.987 |

| β (°) | 105.3 |

| Volume (ų) | 796.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.543 |

This table is for illustrative purposes only and represents typical data obtained from an X-ray crystallographic study.

Detailed research findings from an X-ray crystallographic study would include a complete description of the molecular geometry, including all bond lengths and angles, as well as an analysis of the supramolecular structure, detailing the network of intermolecular interactions that stabilize the crystal lattice.

Broader Applications and Future Directions in Chemical Biology Research Involving 2 Formylamino 4 Chloromethylthiazole

Establishment of 2-Formylamino-4-chloromethylthiazole as a Privileged Chemical Scaffold

The 2-aminothiazole (B372263) core is widely recognized as a "privileged scaffold" in drug discovery, owing to its presence in a multitude of biologically active compounds and its ability to interact with a variety of biological targets. nih.govresearchgate.netnih.gov While this compound itself is a precursor, its significance lies in its ready conversion to 2-aminothiazole derivatives. The formyl group can be hydrolyzed to unveil the primary amine, which then serves as a key handle for further synthetic modifications, allowing for the construction of diverse compound libraries. This strategic positioning as a precursor to a privileged scaffold makes this compound a valuable starting material for generating molecules with potential therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govtandfonline.com

Design and Synthesis of Novel Chemical Probes and Activity-Based Profiling Tools

Chemical probes are essential tools for elucidating the function of proteins and other biomolecules in their native environment. Activity-based protein profiling (ABPP) utilizes such probes to map the active state of enzymes. The structure of this compound is well-suited for the design of novel chemical probes. The chloromethyl group can act as a reactive "warhead," forming a covalent bond with nucleophilic residues (such as cysteine or histidine) in the active site of an enzyme. The thiazole (B1198619) ring can serve as a central scaffold for attaching reporter tags (e.g., fluorophores or biotin) or linker moieties, which are necessary for the detection and identification of protein targets. The development of thiazole-based fluorescent probes for detecting biologically important analytes has been demonstrated, highlighting the utility of this heterocyclic system in probe design. rsc.orgnih.govresearchgate.netresearchgate.net

Table 1: Potential Components of a Chemical Probe Derived from this compound

| Component | Function | Derived From/Attached to |

| Warhead | Covalently binds to the target protein | Chloromethyl group |

| Scaffold | Provides structural framework | Thiazole ring |

| Linker | Connects the scaffold to the reporter tag | Formylamino group (after modification) |

| Reporter Tag | Enables detection and visualization | Attached to the linker |

Exploration in Prodrug Design and Bioprecursor Strategies

Prodrugs are inactive compounds that are converted into their active forms within the body, a strategy often employed to improve the pharmacokinetic properties of a drug. nih.gov The 2-formylamino group of the title compound can be envisioned as a promoiety in a prodrug design. This group could potentially be cleaved by enzymes in vivo to release the active 2-aminothiazole derivative. This approach could be used to enhance the solubility, stability, or cell permeability of a parent drug. Furthermore, the thiazole nucleus itself is found in several prodrugs, underscoring its suitability for such applications. acs.org

Development of Agrochemical Leads with Insecticidal and Miticidal Properties

Thiazole-containing compounds have made a significant impact in the agrochemical industry. acs.orgacs.orgnih.gov Notably, the neonicotinoid insecticides thiamethoxam (B1682794) and clothianidin, which are used to control a broad spectrum of insect pests, feature a 2-chloro-5-methylthiazole (B1589247) core. Structurally related compounds, such as 2-chloro-5-chloromethylthiazole, are known intermediates in the synthesis of these commercially important pesticides. semanticscholar.org This precedent strongly suggests that derivatives of this compound could be explored for the development of new agrochemical leads with potential insecticidal or miticidal properties. The diverse biological activities of thiazole derivatives in crop protection make this a promising area for future research. researchgate.netresearchgate.net

Contribution to the Total Synthesis and Analog Design of Complex Natural Products (e.g., Epothilones, Maytansinoids)

The thiazole ring is a key structural motif in a number of complex natural products with potent biological activities, including the anticancer agent epothilone. wikipedia.org While the direct use of this compound in the reported total syntheses of epothilones or maytansinoids has not been documented, its potential as a building block for the synthesis of analogs of these natural products is considerable. The functional handles on this compound allow for its incorporation into complex molecular architectures. Synthetic chemists could utilize this building block to create novel analogs of these natural products with improved therapeutic properties or to explore structure-activity relationships. The synthesis of thiazole-containing fragments is a critical aspect of the total synthesis of many biologically active molecules. nih.gov

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Design

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.gov this compound, with its relatively simple structure, fits the profile of a chemical fragment. More importantly, the presence of the reactive chloromethyl group makes it an attractive candidate for the design of covalent ligands. Covalent inhibitors, which form a permanent bond with their target, can offer advantages in terms of potency and duration of action. The chloromethyl group can serve as an electrophilic warhead that reacts with a nucleophilic amino acid residue on the target protein, leading to irreversible inhibition. The development of covalent inhibitors targeting specific cysteine residues has proven to be a successful strategy in drug discovery. researchgate.netnih.gov The reactivity of the chloromethyl group on a thiazole ring is a key feature that can be exploited in this context. nih.gov

常见问题

Basic Research Questions

Q. What are the foundational synthetic routes for 2-Formylamino-4-chloromethylthiazole, and what critical parameters influence yield?

- Methodological Answer : A common approach involves cyclocondensation of thiourea derivatives with α-haloketones or α-halocarbonyl precursors. For example, thiourea can react with 4-chloromethyl-2-formylaminothiazole intermediates under reflux in ethanol or DMSO, followed by crystallization (e.g., ice-water precipitation) to isolate the product. Key parameters include reaction time (12–18 hours), solvent polarity, and stoichiometric ratios of reagents. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is critical for achieving >65% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :